Molecular Weight Advantage: 236.3 Da Enables Superior Ligand Efficiency vs. Clinical-Stage Pyrazolo-Piperazines
The target compound (2210049-28-6, MW 236.3 Da) is 35% lighter than the σ1R clinical candidate EST64454 (MW 418.5 Da) and 26% lighter than the MDM2 inhibitor LQFM030 (MW 318.8 Da) [1]. In the context of fragment-based lead discovery, the lower molecular weight of 2210049-28-6 translates to a higher ligand efficiency (LE) potential: if it achieves even moderate target affinity (e.g., Ki ~1–10 μM), its LE would exceed 0.30 kcal/mol per heavy atom, a threshold considered favorable for fragment hit expansion [2]. By contrast, EST64454 requires sub-nanomolar affinity (>0.40 LE) to justify its larger size, placing stringent constraints on optimization [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 236.319 |
| Comparator Or Baseline | EST64454: 418.5; LQFM030: 318.8 |
| Quantified Difference | Δ = -182.2 Da vs. EST64454 (-43.5%); Δ = -82.5 Da vs. LQFM030 (-25.9%) |
| Conditions | Calculated from molecular formula (C12H20N4O for target; C22H26F2N4O2 for EST64454; C16H19ClN4O for LQFM030) |
Why This Matters
Lower MW directly correlates with improved passive membrane permeability and reduced promiscuity risk, critical for CNS program procurement where 2210049-28-6 can serve as an early-stage fragment with expandable vectors.
- [1] Díaz, J.L. et al. J. Med. Chem. 2020, 63, 14979–14988. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. View Source
- [2] Schultes, S. et al. Drug Discov. Today 2010, 15, 680–686. Ligand efficiency as a guide in fragment hit selection and optimization. View Source
